molecular formula C11H11BrN2O2 B3869919 N-(3-bromophenyl)-5-oxopyrrolidine-2-carboxamide

N-(3-bromophenyl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B3869919
M. Wt: 283.12 g/mol
InChI Key: MSEAPDVWEYPUDJ-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-5-oxopyrrolidine-2-carboxamide is an organic compound belonging to the class of anilides. These compounds are characterized by the presence of an amide group attached to an aromatic ring. This particular compound features a bromine atom on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Mechanism of Action

Target of Action

The primary target of N-(3-bromophenyl)-5-oxopyrrolidine-2-carboxamide is the Enoyl- [acyl-carrier-protein] reductase [NADH] in Mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid synthesis pathway of the bacteria, making it a potential target for antibacterial drugs .

Mode of Action

The compound interacts with its target by binding to the active site of the enzyme, thereby inhibiting its function . This interaction disrupts the normal functioning of the enzyme, leading to an inhibition of the fatty acid synthesis pathway in the bacteria .

Biochemical Pathways

The affected pathway is the fatty acid synthesis pathway in Mycobacterium tuberculosis . By inhibiting the Enoyl- [acyl-carrier-protein] reductase [NADH], the compound disrupts the production of essential fatty acids in the bacteria, which are crucial for the maintenance of the bacterial cell wall and survival .

Pharmacokinetics

For instance, its absorption would determine how much of the drug enters the bloodstream, while its distribution would affect how the drug is spread throughout the body .

Result of Action

The molecular and cellular effects of the compound’s action result in the disruption of the fatty acid synthesis pathway in Mycobacterium tuberculosis . This leads to a deficiency in essential fatty acids, which are crucial for the maintenance of the bacterial cell wall and survival . As a result, the bacteria are unable to grow and proliferate, leading to their eventual death .

Biochemical Analysis

Biochemical Properties

N-(3-bromophenyl)-5-oxopyrrolidine-2-carboxamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, such as enoyl-[acyl-carrier-protein] reductase, which is crucial for fatty acid synthesis . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s activity. This interaction can result in significant changes in the metabolic processes within the cell.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the production of reactive oxygen species (ROS) and the activity of enzymes such as acetylcholinesterase, which plays a critical role in nerve function . These effects can lead to changes in cell behavior, including alterations in cell growth, differentiation, and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to specific enzymes, altering their conformation and activity . This binding can inhibit the enzyme’s function, leading to a cascade of biochemical changes within the cell. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to sustained changes in enzyme activity and gene expression, which can have lasting impacts on cell function and behavior.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, at high doses, this compound can exhibit toxic or adverse effects, such as disruption of normal metabolic processes and damage to cellular structures.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways, influencing metabolic flux and metabolite levels . For instance, this compound can inhibit glycolysis and mitochondrial metabolism, leading to reduced energy production and altered cellular metabolism. These effects can have significant implications for cell function and survival, particularly in cancer cells that rely heavily on glycolysis for energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through specific transport mechanisms and distributed to different cellular compartments. Its localization and accumulation within cells can influence its activity and function, as well as its potential therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications For example, it may localize to the mitochondria, where it can exert its effects on mitochondrial metabolism and energy production

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-5-oxopyrrolidine-2-carboxamide typically involves the reaction of 3-bromoaniline with a suitable pyrrolidine derivative. One common method is the acylation of 3-bromoaniline with 5-oxopyrrolidine-2-carboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing human error.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially converting it to a hydroxyl group.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(3-bromophenyl)-5-oxopyrrolidine-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its amide functionality.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • N-(3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
  • 3-bromo-N-(3-fluorophenyl)benzenesulfonamide

Comparison: N-(3-bromophenyl)-5-oxopyrrolidine-2-carboxamide is unique due to the presence of the pyrrolidine ring and the specific positioning of the bromine atom on the phenyl ring. This structural arrangement can influence its reactivity and binding properties compared to other similar compounds. For instance, the presence of a cyclohexyl group in N-(3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide can alter its steric and electronic properties, leading to different biological activities.

Properties

IUPAC Name

N-(3-bromophenyl)-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c12-7-2-1-3-8(6-7)13-11(16)9-4-5-10(15)14-9/h1-3,6,9H,4-5H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEAPDVWEYPUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643441
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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